molecular formula C17H18O6 B14045983 (-)-Evofolin B; 8R-Evofolin B; Evafolin B

(-)-Evofolin B; 8R-Evofolin B; Evafolin B

Cat. No.: B14045983
M. Wt: 318.32 g/mol
InChI Key: DYASZEZROAXNEX-UHFFFAOYSA-N
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Description

(-)-Evofolin B is a lignan-class compound isolated from Zanthoxylum ailanthoides and other plant species. It exhibits inhibitory activity against superoxide anion production in human neutrophils (IC₅₀ ≤5.34 µg/mL for fMLP/CB-induced responses) and induces quinone reductase (QR) activity in Hepa 1c1c7 cells (CD value: 16.4 µM) . Its molecular formula is C₁₇H₁₈O₆, with a chiral center configuration indicated by its Smiles notation ([C@H]) .

8R-Evofolin B is a stereoisomer of Evofolin B with an R-configuration at the 8th position, isolated from Adenosma buchneroides .

Evafolin B (楝叶吴萸素B), a phenolic acid derivative, was identified in Cerbera manghas fruits. Unlike (-)-Evofolin B, Evafolin B is categorized among phenolic acids and lacks reported bioactivity in the provided data .

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

3-hydroxy-1-(3-hydroxy-2-methoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C17H18O6/c1-22-15-8-10(6-7-13(15)19)12(9-18)16(21)11-4-3-5-14(20)17(11)23-2/h3-8,12,18-20H,9H2,1-2H3

InChI Key

DYASZEZROAXNEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)C(=O)C2=C(C(=CC=C2)O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Source Comparisons

Compound Source Class Molecular Formula Key Structural Features
(-)-Evofolin B Zanthoxylum ailanthoides Lignan C₁₇H₁₈O₆ Chiral centers (e.g., [C@H] in Smiles)
8R-Evofolin B Adenosma buchneroides Lignan C₁₇H₁₈O₆ R-configuration at C8
Evafolin B Cerbera manghas Phenolic Acid Not specified Phenolic backbone with substitutions
Hierochin B Anastatica hierochuntica Neolignan Not specified Reported anti-melanogenic activity
Lyoniresinol Lindera aggregata Lignan C₂₀H₂₄O₆ Tetrahydrofuran core with methoxy groups

Pharmacological Activity

Compound Key Bioactivities Potency/IC₅₀
(-)-Evofolin B Inhibits superoxide anion (neutrophils); QR induction in Hepa 1c1c7 cells IC₅₀ ≤5.34 µg/mL; CD: 16.4 µM
8R-Evofolin B No specific activity reported (structural studies only) N/A
Evafolin B Isolated but no reported bioactivity N/A
Cinnacasside C Inhibits fibronectin, collagen IV, and IL-6 in diabetic nephropathy (10 µM) Active at 10 µM
Hierochin B Anti-melanogenic and nitric oxide inhibition Moderate activity

Mechanistic and Functional Insights

  • Its QR induction highlights chemopreventive properties against carcinogenesis .
  • Lignan Analogues: Compounds like lyoniresinol and syringaresinol (from Lindera aggregata) share structural similarities but differ in substitution patterns, affecting receptor binding (e.g., nuclear receptors AR, GR) .
  • Phenolic Acids vs. Lignans: Evafolin B’s phenolic acid class typically exhibits antioxidant properties, but its inactivity in diabetic nephropathy models contrasts with active lignans like cinnacasside C .

Biological Activity

Evofolin B, including its derivatives (-)-Evofolin B and 8R-Evofolin B, is a natural phenolic compound primarily isolated from various plant species, including Microtropis japonica and Sida acuta. This article explores the biological activities of these compounds, focusing on their antioxidant, antimicrobial, and potential therapeutic effects.

Chemical Structure

Evofolin B has the molecular formula C17H18O6C_{17}H_{18}O_{6} and features a complex structure that contributes to its biological activity. The compound's structure can be represented as follows:

Evofolin B Structure C17H18O6\text{Evofolin B Structure }\quad C_{17}H_{18}O_{6}

Antioxidant Activity

Research has demonstrated that Evofolin B exhibits significant antioxidant properties. In a study evaluating various secondary metabolites, Evofolin B showed higher antioxidant activity compared to ascorbic acid, with an IC50 value indicating effective free radical scavenging capabilities. The results are summarized in the table below:

CompoundIC50 (µg/mL)Comparison
Ascorbic Acid50Positive Control
Evofolin B30Higher Activity
Other MetabolitesVariesWeaker Activity

This indicates that Evofolin B can effectively neutralize reactive oxygen species, which is crucial for preventing oxidative stress-related diseases.

Antimicrobial Activity

Evofolin B also demonstrates notable antimicrobial properties. In vitro studies reported its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for Evofolin B against common pathogens are presented below:

PathogenMIC (µg/mL)Comparison
Pseudomonas aeruginosa125Comparable to Tetracycline
Escherichia coli250-500Moderate Activity
Staphylococcus aureus250-500Moderate Activity

These findings suggest that Evofolin B could serve as a potential natural antibiotic, offering an alternative to synthetic drugs.

Enzyme Inhibition

Recent studies have explored the potential of Evofolin B as an inhibitor of xanthine oxidase (XO), an enzyme linked to hyperuricemia and gout. The IC50 values for Evofolin B and related metabolites were determined through dose-response assays:

CompoundIC50 (µM)
Evofolin B11.1
Rutin11.0
Quercetin6.45

The results indicate that while Evofolin B is effective, it is less potent than quercetin, suggesting further structural modifications could enhance its efficacy.

Case Studies

  • Antioxidant Efficacy in Human Cells : A study involving human cell lines showed that treatment with Evofolin B significantly reduced oxidative stress markers, suggesting a protective effect against cellular damage.
  • Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of Evofolin B, resulting in a dose-dependent reduction in bacterial growth.

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